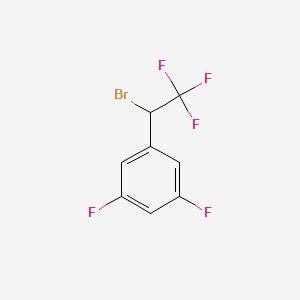
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene
説明
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene is a useful research compound. Its molecular formula is C8H4BrF5 and its molecular weight is 275.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene is a halogenated organic compound that has garnered attention in medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.
- Molecular Formula : C8H5BrF5
- Molecular Weight : 267.03 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Biological Activity Overview
The biological activity of halogenated compounds often stems from their ability to interact with biological macromolecules such as proteins and nucleic acids. The following sections detail specific aspects of the biological activity of this compound.
Pharmacological Effects
-
Antimicrobial Activity :
- Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The trifluoroethyl group may enhance lipophilicity, potentially increasing membrane permeability and thus antimicrobial efficacy.
-
Anticancer Potential :
- Some studies have indicated that fluorinated benzene derivatives can inhibit cancer cell proliferation. The presence of bromine and fluorine atoms may influence the compound's interaction with cancer-related targets such as kinases or transcription factors.
-
Neurotoxicity :
- Research into related compounds has shown that certain halogenated ethers can induce neurotoxic effects through mechanisms such as oxidative stress or interference with neurotransmitter systems. Investigating the neurotoxic potential of this compound is essential for understanding its safety profile.
Toxicological Profile
A comprehensive assessment of toxicity is crucial for any compound intended for therapeutic use. The following points summarize key findings related to the toxicity of similar compounds:
- Acute Toxicity : Studies on structurally related halogenated compounds indicate that they can cause skin irritation and respiratory issues upon exposure.
- Chronic Exposure Risks : Long-term exposure to halogenated compounds has been associated with endocrine disruption and carcinogenicity in animal models.
Case Studies
Several case studies involving similar halogenated compounds provide insights into the potential biological activities of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that a series of fluorinated benzene derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study concluded that structural modifications enhanced activity due to increased hydrophobic interactions with bacterial membranes.
-
Neurotoxicity Assessment :
- Research published in Toxicology Letters highlighted the neurotoxic effects of inhaled anesthetics containing trifluoroethyl groups. These findings suggest a need for careful evaluation of neurotoxic potential in similar compounds.
-
Cancer Cell Line Studies :
- A study conducted on various fluorinated compounds showed promising anticancer activity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induced apoptosis in MCF-7 cell lines | |
| Neurotoxicity | Potential oxidative stress induction |
Table 2: Toxicological Findings
特性
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQXSEBLEYFAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















